1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Descripción
This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with a 4-methyl group and a 4-oxobutyl side chain linked to a 4-(4-methoxyphenyl)piperazine moiety. The 4-methoxyphenyl substituent may enhance selectivity for specific receptor subtypes or modulate pharmacokinetic properties like solubility and metabolic stability. The thieno-triazolo-pyrimidinone scaffold contributes to planar aromaticity, likely influencing binding affinity and enzymatic stability.
Propiedades
IUPAC Name |
12-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-26-22(31)21-18(10-15-33-21)29-19(24-25-23(26)29)4-3-5-20(30)28-13-11-27(12-14-28)16-6-8-17(32-2)9-7-16/h6-10,15H,3-5,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOFFUGEURXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of the compound 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. These targets play a crucial role in the regulation of ER stress and apoptosis, which are key processes in neuroprotection.
Mode of Action
The compound 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one interacts with its targets by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This interaction results in the inhibition of ER stress and apoptosis, thereby exhibiting neuroprotective activity.
Biochemical Pathways
The compound 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one affects the ER stress pathway and the apoptosis pathway. The downstream effects include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This leads to anti-neuroinflammatory properties, contributing to its neuroprotective effects.
Result of Action
The molecular and cellular effects of the action of the compound 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one include the inhibition of ER stress and apoptosis in human neuronal cells. This results in significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells.
Actividad Biológica
The compound 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.49 g/mol
The compound features a thieno[2,3-e][1,2,4]triazolo-pyrimidinone core with a piperazine substituent, which is known to influence its biological activity significantly.
Antimalarial Activity
Research indicates that derivatives of triazolo-pyrimidinones exhibit promising antimalarial properties. A study focused on related compounds demonstrated their efficacy against Plasmodium falciparum, the causative agent of malaria. The compound is hypothesized to share similar mechanisms due to structural analogies with known antimalarial agents .
Dopamine D3 Receptor Antagonism
The compound has been investigated for its antagonistic effects on the dopamine D3 receptor (D3R). A related study highlighted that modifications in the piperazine moiety enhance binding affinity and selectivity towards D3R over D2-like receptors. This selectivity is crucial for developing treatments for substance use disorders . The binding affinity (Ki) values reported for similar compounds suggest that this compound may also exhibit significant D3R antagonism.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The piperazine ring facilitates interaction with neurotransmitter receptors, particularly dopamine receptors.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific metabolic pathways in Plasmodium species, potentially leading to their antimalarial effects.
Case Study 1: Antimalarial Efficacy
In a controlled study, derivatives similar to the target compound were tested against Plasmodium falciparum. Results indicated a significant reduction in parasite load at concentrations as low as 0.5 µM. The study concluded that structural modifications can enhance potency and selectivity against malaria parasites .
Case Study 2: D3R Selectivity
A pharmacological evaluation of a closely related compound demonstrated a Ki value of 0.39 nM for D3R with minimal activity on D2R (Ki = 53 nM). This 136-fold selectivity suggests that fine-tuning the chemical structure can yield compounds with desirable pharmacological profiles suitable for treating addiction-related disorders .
Summary Table of Biological Activities
Comparación Con Compuestos Similares
Table 1: Key Structural Analogues and Their Features
Pharmacological and Functional Comparisons
Receptor Selectivity and Binding
- Adenosine Receptor Targeting: The target compound’s 4-methoxyphenyl-piperazine moiety may confer selectivity for adenosine A3 receptors, which are activated under pathophysiological conditions (e.g., ischemia) . In contrast, the pyrimidinyl-piperazine analogue () likely targets A2A receptors due to the electron-deficient pyrimidine ring enhancing Gs protein coupling .
Research Findings and Bioactivity
: Triazolo-benzo-thieno-pyrimidines with piperidinylmethyl substituents exhibited bioactivity comparable to standard drugs, highlighting the importance of N-alkylation on the triazolo ring for potency .
: Computational studies on chromeno-pyrimidines demonstrated favorable oral bioavailability, suggesting structural optimizations (e.g., reducing molecular weight) could enhance the target compound’s pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
